Urease Inhibition: Moderate Potency Among Quercetin Derivatives
In a comparative study, quercetin-3-O-arabinoside (guaijaverin) demonstrated moderate urease inhibitory activity with an IC50 of 120 μM, positioned between quercetin (80 μM) and avicularin (140 μM) [1]. This intermediate potency distinguishes it from both the more potent aglycone and the less potent arabinofuranoside isomer.
| Evidence Dimension | Urease inhibition potency (IC50) |
|---|---|
| Target Compound Data | 120 μM |
| Comparator Or Baseline | Quercetin: 80 μM; Avicularin: 140 μM; Quercetin-4'-O-β-D-glucopyranoside: 190 μM |
| Quantified Difference | 1.5-fold less potent than quercetin; 1.2-fold more potent than avicularin |
| Conditions | Jack bean urease inhibition assay |
Why This Matters
This quantitative positioning allows researchers to select the appropriate quercetin derivative based on desired potency and glycosylation state for urease-related studies.
- [1] Shabana S, et al. Inhibitory activity against urease of quercetin glycosides isolated from Allium cepa and Psidium guajava. Biosci Biotechnol Biochem. 2010;74(4):878-880. View Source
